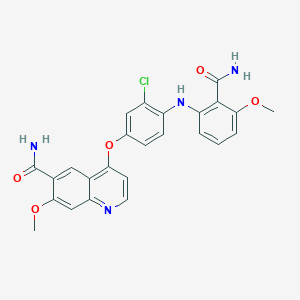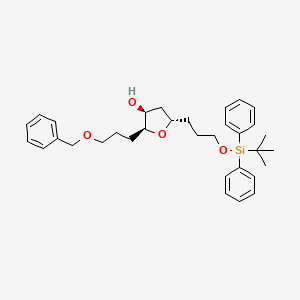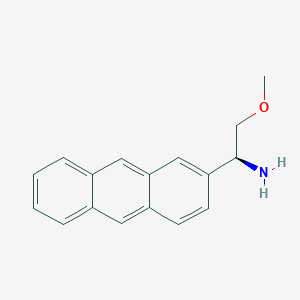
(1S)-1-(2-Anthryl)-2-methoxyethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(2-Anthryl)-2-methoxyethylamine is an organic compound that features an anthracene moiety attached to an ethylamine chain with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)-2-methoxyethylamine typically involves the reaction of 2-anthrylcarboxaldehyde with (S)-2-methoxyethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling large quantities of reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(2-Anthryl)-2-methoxyethylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-1-(2-Anthryl)-2-methoxyethylamine is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the anthracene moiety. It can help in studying cellular processes and interactions by tagging biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(2-Anthryl)-2-methoxyethylamine involves its interaction with molecular targets through its anthracene moiety. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, its methoxyethylamine chain can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.
2-Methoxyanthracene: Similar structure but lacks the ethylamine chain.
1-(2-Anthryl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(1S)-1-(2-Anthryl)-2-methoxyethylamine is unique due to the combination of the anthracene moiety with a methoxyethylamine chain
Propiedades
Fórmula molecular |
C17H17NO |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
(1S)-1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3/t17-/m1/s1 |
Clave InChI |
YXNVTEUGIRLSQG-QGZVFWFLSA-N |
SMILES isomérico |
COC[C@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
SMILES canónico |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



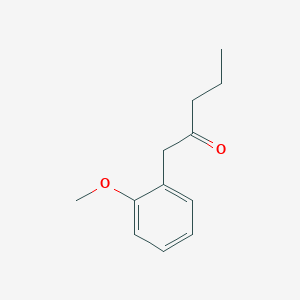



![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)

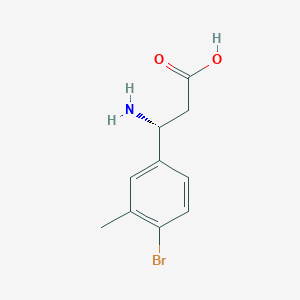

![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

